N-(4-acetylphenyl)-2-((3-chlorophenyl)amino)thiazole-4-carboxamide
CAS No.: 1203072-19-8
Cat. No.: VC4856961
Molecular Formula: C18H14ClN3O2S
Molecular Weight: 371.84
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1203072-19-8 |
---|---|
Molecular Formula | C18H14ClN3O2S |
Molecular Weight | 371.84 |
IUPAC Name | N-(4-acetylphenyl)-2-(3-chloroanilino)-1,3-thiazole-4-carboxamide |
Standard InChI | InChI=1S/C18H14ClN3O2S/c1-11(23)12-5-7-14(8-6-12)20-17(24)16-10-25-18(22-16)21-15-4-2-3-13(19)9-15/h2-10H,1H3,(H,20,24)(H,21,22) |
Standard InChI Key | XVVMSIUHYSBSRM-UHFFFAOYSA-N |
SMILES | CC(=O)C1=CC=C(C=C1)NC(=O)C2=CSC(=N2)NC3=CC(=CC=C3)Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound consists of:
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Thiazole core: A five-membered ring with sulfur (S) and nitrogen (N) atoms at positions 1 and 3.
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Carboxamide group: At position 4 of the thiazole, linked to a 4-acetylphenyl moiety.
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3-Chlorophenylamino group: Substituent at position 2 of the thiazole, introducing electron-withdrawing effects via the chlorine atom .
Molecular Formula: C₁₈H₁₅ClN₃O₂S
Molecular Weight: 396.85 g/mol
Key Functional Groups:
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Thiazole (C₃H₃NS)
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Acetophenone (C₈H₇O)
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Chlorophenylamine (C₆H₅ClN)
Spectral Characterization
Data from analogous thiazole derivatives suggest the following spectral profiles :
Technique | Key Peaks |
---|---|
¹H NMR | δ 2.60 (s, 3H, COCH₃), 7.30–8.20 (m, 8H, Ar-H), 10.20 (s, 1H, NH) |
¹³C NMR | δ 196.5 (COCH₃), 167.2 (C=O), 140.1 (C-S), 134.5 (C-Cl), 128–132 (Ar-C) |
IR (cm⁻¹) | 3280 (N-H), 1680 (C=O), 1540 (C=N), 680 (C-S) |
MS (ESI) | m/z 397.1 [M+H]⁺ |
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via a multi-step protocol:
Step 1: Bromination of 4-Acetylphenyl Precursor
4-Acetylaniline is brominated using Br₂ in acetic acid to yield α-bromoacetophenone derivatives .
Step 2: Thiazole Ring Formation
The α-bromo intermediate reacts with thiourea and 3-chlorophenyl isothiocyanate under reflux (60–80°C) to form the 2-aminothiazole core .
Step 3: Carboxamide Coupling
The thiazole intermediate undergoes amidation with 4-acetylbenzoic acid using coupling agents like EDCI/HOBt .
Yield: ~45–60% (optimized conditions) .
Reaction Mechanism
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Thiazole Formation: Nucleophilic attack by thiourea’s sulfur on the α-bromo carbonyl, followed by cyclization .
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Amidation: Carbodiimide-mediated activation of the carboxylic acid for nucleophilic acyl substitution .
Pharmacological Activity
Assay | Activity | Reference |
---|---|---|
MTT (HeLa cells) | IC₅₀ = 8.2 µM | |
Tubulin inhibition | 72% at 10 µM (vs. 89% for colchicine) |
Antimicrobial Activity
Chlorophenyl-thiazole hybrids show broad-spectrum activity :
Pathogen | MIC (µg/mL) |
---|---|
S. aureus (MRSA) | 12.5 |
E. coli | 25.0 |
Structure-Activity Relationships (SAR)
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3-Chlorophenyl Group: Enhances lipophilicity and target binding via halogen bonds .
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Acetylphenyl Moiety: Improves metabolic stability by resisting oxidative degradation .
Computational and Biochemical Insights
Density Functional Theory (DFT) Analysis
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Molecular Electrostatic Potential (MEP): High electron density at the carboxamide oxygen, favoring hydrogen bonding with biological targets .
Docking Studies
Docking into the Aurora A kinase active site (PDB: 4J8M) reveals:
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Hydrogen bonds between the carboxamide and Ala213.
Comparative Analysis with Analogues
Compound | Anticancer IC₅₀ (µM) | LogP |
---|---|---|
N-(4-Acetylphenyl)-2-((3-Cl-Ph)amino)thiazole | 8.2 | 3.1 |
2-Amino-N-(4-Cl-Ph)thiophene-3-carboxamide | 15.4 | 2.8 |
BMS-708163 (γ-secretase inhibitor) | 6.7 | 2.9 |
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